
1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione is a synthetic organic compound known for its unique structural features and stability It is characterized by the presence of two tert-butyl groups and four methyl groups attached to a piperazine ring, which is further functionalized with two ketone groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with acetone in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the desired piperazine dione. The reaction conditions often require an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,6’-di-tert-butyl-2,2’-methylenedi-p-cresol: Known for its antioxidant properties.
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Used in organic synthesis and as a stabilizer.
3,5-di-tert-Butyl-4-hydroxybenzaldehyde: Utilized in the synthesis of various organic compounds.
Properties
CAS No. |
91858-98-9 |
|---|---|
Molecular Formula |
C16H30N2O2 |
Molecular Weight |
282.42 g/mol |
IUPAC Name |
1,4-ditert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione |
InChI |
InChI=1S/C16H30N2O2/c1-13(2,3)17-11(19)16(9,10)18(14(4,5)6)12(20)15(17,7)8/h1-10H3 |
InChI Key |
RRPOMBQDIAHLJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(C(=O)N1C(C)(C)C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


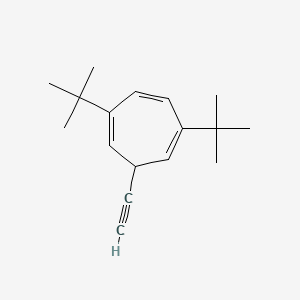
![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)
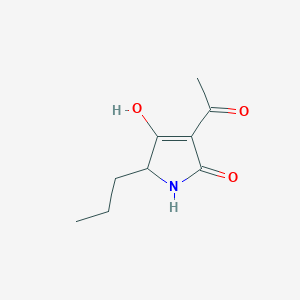


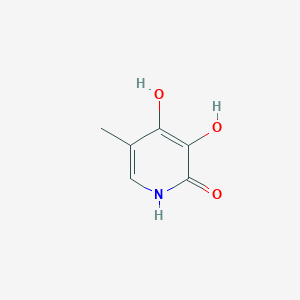
![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)
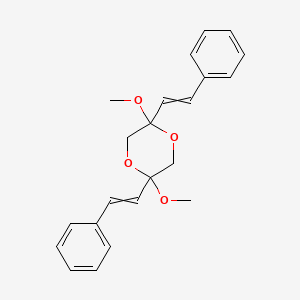
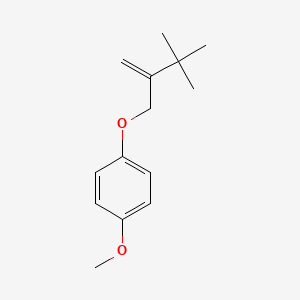
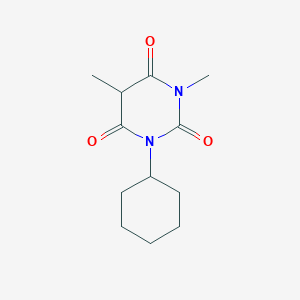

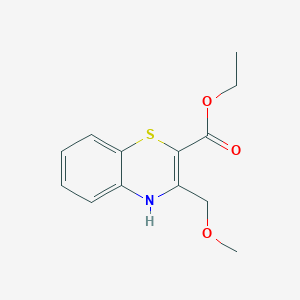
![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
